molecular formula C15H19N3O B2393156 3-(2-ethylpiperidin-1-yl)quinoxalin-2(1H)-one CAS No. 1351398-80-5

3-(2-ethylpiperidin-1-yl)quinoxalin-2(1H)-one

Cat. No.: B2393156
CAS No.: 1351398-80-5
M. Wt: 257.337
InChI Key: YIKJNQWBCMRXFA-UHFFFAOYSA-N
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Description

3-(2-ethylpiperidin-1-yl)quinoxalin-2(1H)-one is a heterocyclic compound that features a quinoxaline core structure substituted with a 2-ethylpiperidin-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-ethylpiperidin-1-yl)quinoxalin-2(1H)-one typically involves the reaction of quinoxaline derivatives with 2-ethylpiperidine under specific conditions. One common method includes the use of a solvent such as dichloromethane and a catalyst like dimethylformamide. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems can also enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(2-ethylpiperidin-1-yl)quinoxalin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the quinoxaline core, using reagents like alkyl halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline N-oxides, while reduction can produce quinoxaline derivatives with reduced functional groups.

Scientific Research Applications

3-(2-ethylpiperidin-1-yl)quinoxalin-2(1H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2-ethylpiperidin-1-yl)quinoxalin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can affect various cellular pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-ethylpiperidin-1-yl)quinoxalin-2(1H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its quinoxaline core, combined with the 2-ethylpiperidin-1-yl group, makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

3-(2-ethylpiperidin-1-yl)-1H-quinoxalin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O/c1-2-11-7-5-6-10-18(11)14-15(19)17-13-9-4-3-8-12(13)16-14/h3-4,8-9,11H,2,5-7,10H2,1H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIKJNQWBCMRXFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCCN1C2=NC3=CC=CC=C3NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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